

# JBIR-94: A Technical Guide to its Physical, Chemical, and Biological Properties

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## Compound of Interest

Compound Name: **JBIR-94**

Cat. No.: **B12371552**

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## Introduction

**JBIR-94** is a naturally occurring phenolic compound first isolated from the fermentation broth of *Streptomyces* sp. R56-07. As a member of the methoxybenzene class of compounds, it has garnered interest for its notable antioxidative and cytotoxic properties. This technical guide provides a comprehensive overview of the known physical, chemical, and biological characteristics of **JBIR-94**, intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

## Chemical and Physical Properties

**JBIR-94** is structurally defined as 3-(4-hydroxy-3-methoxyphenyl)-N-[4-[3-(4-hydroxy-3-methoxyphenyl)propanoylamino]butyl]propanamide. Its core structure consists of two ferulic acid moieties linked by a putrescine backbone.[\[1\]](#)

Table 1: Physical and Chemical Properties of **JBIR-94**

Property	Value	Source
Molecular Formula	C <sub>24</sub> H <sub>32</sub> N <sub>2</sub> O <sub>6</sub>	<a href="#">[2]</a>
Molecular Weight	444.5 g/mol	<a href="#">[2]</a>
IUPAC Name	3-(4-hydroxy-3-methoxyphenyl)-N-[4-[3-(4-hydroxy-3-methoxyphenyl)propanoylamin]o]butyl]propanamide	<a href="#">[2]</a>
CAS Number	Not available in search results	
Appearance	Not available in search results	
Melting Point	Not available in search results	
Solubility	Not available in search results	
HRESIMS Data	Not available in search results	

Table 2: Spectroscopic Data for **JBIR-94** (<sup>1</sup>H and <sup>13</sup>C NMR)

Detailed <sup>1</sup>H and <sup>13</sup>C NMR spectral data, including chemical shifts ( $\delta$ ) and coupling constants (J), were not explicitly available in the reviewed literature. The structural elucidation of **JBIR-94** was based on 1D and 2D NMR spectroscopy and mass spectrometry analyses.[\[3\]](#)

## Biological Activity

**JBIR-94** has demonstrated significant biological activity, primarily as an antioxidant and a cytotoxic agent.

### Antioxidant Activity

**JBIR-94** exhibits potent radical scavenging activity. In a 1,1-diphenyl-2-picrylhydrazyl (DPPH) assay, it displayed an IC<sub>50</sub> value of 11.4  $\mu$ M. This activity is attributed to its phenolic hydroxyl groups, which can donate a hydrogen atom to stabilize free radicals.

### Cytotoxic Activity

**JBIR-94** has shown mild cytotoxicity against the A549 human small lung cancer cell line, with a reported IC<sub>50</sub> value of  $52.88 \pm 11.69 \mu\text{M}$ . This suggests potential for further investigation into its anticancer properties.

## Experimental Protocols

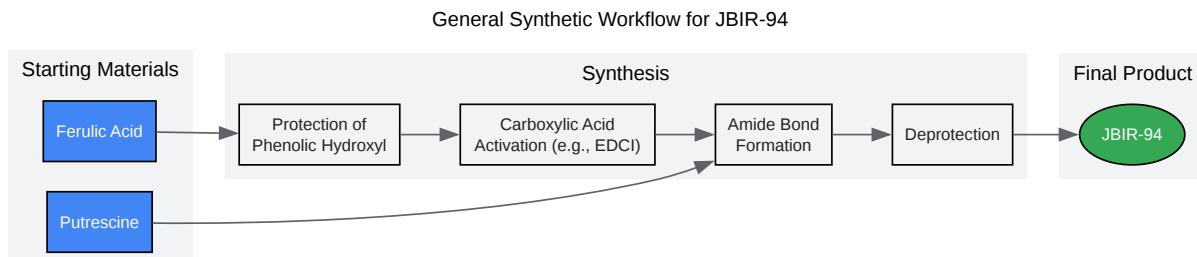
### Isolation of JBIR-94 from Streptomyces sp. R56-07

A detailed, step-by-step protocol for the isolation and purification of **JBIR-94** from the fermentation broth of *Streptomyces* sp. R56-07 is not fully described in the available literature. The general procedure involves cultivation of the strain, followed by extraction of the fermentation broth and subsequent chromatographic purification to yield the pure compound.

### Chemical Synthesis of JBIR-94

The total synthesis of **JBIR-94** has been achieved, providing a means to access the compound for further study. The key synthetic step involves the coupling of two equivalents of a protected ferulic acid derivative with putrescine.

Key Reaction: Amide bond formation between the carboxylic acid of ferulic acid and the primary amines of putrescine. A common coupling agent used for this transformation is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).



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Caption: General workflow for the chemical synthesis of **JBIR-94**.

## DPPH Radical Scavenging Assay

The antioxidant activity of **JBIR-94** was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. While the specific experimental parameters used for **JBIR-94** are not detailed, a general protocol is as follows:

- A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.
- Various concentrations of the test compound (**JBIR-94**) are added to the DPPH solution.
- The mixture is incubated in the dark for a specified period.
- The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
- The percentage of DPPH radical scavenging is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound).
- The IC<sub>50</sub> value, the concentration of the test compound required to scavenge 50% of the DPPH radicals, is then determined.

## Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the signaling pathways modulated by **JBIR-94**. Its antioxidant activity suggests a general role in mitigating oxidative stress, which can impact various cellular signaling cascades. However, direct evidence linking **JBIR-94** to specific pathways such as NF-κB, MAPK, or apoptosis-related pathways has not been reported. The observed cytotoxic effects may be a consequence of its pro-oxidant activity at higher concentrations or through mechanisms yet to be elucidated. Further research is required to understand the molecular mechanisms underlying the biological activities of **JBIR-94**.

## Conclusion

**JBIR-94** is a promising natural product with demonstrated antioxidant and mild cytotoxic activities. This technical guide summarizes the currently available information on its physical, chemical, and biological properties. While the fundamental chemical structure and key bioactivities have been established, significant gaps remain in the publicly available data,

particularly concerning detailed physical properties, comprehensive spectral data, and the specific signaling pathways through which it exerts its biological effects. Further in-depth studies are warranted to fully characterize this molecule and explore its potential for therapeutic applications.

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## References

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